(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine
Overview
Description
(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of two pyridine rings connected by a methylene bridge. The SMILES representation of the molecule isC1=CC=NC(=C1)CNCC2=CC=NC=C2
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 199.25 and a molecular formula of C12H13N3 . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Coordination Polymers and Supramolecular Structures
(Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine has been utilized in the construction of helical silver(I) coordination polymers. These polymers exhibit interesting structural motifs, including left- and right-handed helical chains. The formation of such polymers demonstrates the ligand's ability to facilitate the construction of intricate molecular architectures, which can be influenced by the type of metal ion and the ligand conformation used (Zhang et al., 2013).
Synthesis of Highly Functionalized Compounds
This ligand has been used in multi-component tether catalysis for synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles. The protocol demonstrated the successful introduction of the pyridin-2-ylmethyl group in the target compounds, leading to the construction of a library of such compounds, which are crucial in developing new chemical entities (Li et al., 2019).
Luminescent Properties and Sensing Applications
In the realm of luminescent properties and sensing applications, this compound derivatives have been developed as colorimetric and fluorescent chemosensors, particularly for detecting metal ions like Cu2+. Such applications underscore the potential of these compounds in environmental monitoring and bioimaging (Zheng et al., 2016).
Catalytic and Synthetic Chemistry
In catalytic and synthetic chemistry, derivatives of this ligand have been employed in the formation of various metal complexes, exhibiting distinct coordination geometries and magnetic properties. Such complexes find applications in areas like magnetism, molecular recognition, and as catalysts in chemical reactions (Boldog et al., 2009).
Future Directions
While specific future directions for (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine are not mentioned in the retrieved data, pyridine derivatives are of significant interest in various fields, including medicinal chemistry and materials science . They are often studied for their potential applications in areas such as non-linear optics .
Mechanism of Action
Target of Action
It is known that similar compounds have been found to target vascular endothelial growth factor receptor 1 (vegfr1) in humans .
Mode of Action
It is known that similar compounds interact with their targets through hydrogen bonding and other intermolecular forces . These interactions can lead to changes in the target’s conformation and function, potentially influencing various biological processes.
Biochemical Pathways
Given its potential interaction with vegfr1, it may influence pathways related to angiogenesis and cell proliferation .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .
Result of Action
Similar compounds have been found to exhibit anti-fibrotic activities, suggesting that they may influence cell proliferation and tissue remodeling processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (Pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets .
Properties
IUPAC Name |
1-pyridin-4-yl-N-(pyridin-2-ylmethyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-6-15-12(3-1)10-14-9-11-4-7-13-8-5-11/h1-8,14H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFSEYMWJVJVRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263581 | |
Record name | N-(4-Pyridinylmethyl)-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227018-14-6 | |
Record name | N-(4-Pyridinylmethyl)-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227018-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Pyridinylmethyl)-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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